molecular formula C8H14N2 B13342553 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile

2-Methyl-2-(pyrrolidin-3-yl)propanenitrile

Cat. No.: B13342553
M. Wt: 138.21 g/mol
InChI Key: AFDVOANDEZNCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(pyrrolidin-3-yl)propanenitrile is a chemical compound with the molecular formula C8H14N2 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium t-butoxide to facilitate the reaction. The reaction mixture is often cooled to 0°C before the addition of the base, followed by stirring at room temperature for an extended period.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyrrolidin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methyl-2-(pyrrolidin-3-yl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(pyrrolidin-1-yl)propanenitrile: Similar structure but with a different position of the pyrrolidine ring.

    2-Methylpropanenitrile: Lacks the pyrrolidine ring, making it less complex.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness

2-Methyl-2-(pyrrolidin-3-yl)propanenitrile is unique due to the specific positioning of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-methyl-2-pyrrolidin-3-ylpropanenitrile

InChI

InChI=1S/C8H14N2/c1-8(2,6-9)7-3-4-10-5-7/h7,10H,3-5H2,1-2H3

InChI Key

AFDVOANDEZNCHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.